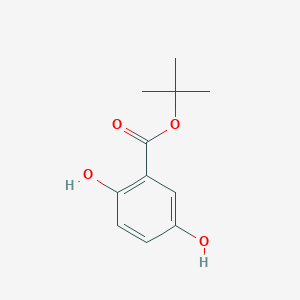

Tert-butyl 2,5-dihydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2,5-dihydroxybenzoate is an organic compound derived from gentisic acid, where the carboxyl group is esterified with tert-butyl alcohol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 2,5-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of gentisic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the synthesis of gentisic acid tert-butyl ester may employ continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of boron trifluoride etherate as a catalyst in the presence of anhydrous magnesium sulfate has also been reported to yield high purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2,5-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Gentisic acid.

Reduction: Gentisyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Properties

Tert-butyl 2,5-dihydroxybenzoate can be synthesized through the esterification of gentisic acid with tert-butyl alcohol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow microreactor systems may be employed for improved efficiency and scalability.

Chemistry

- Protecting Group in Organic Synthesis : this compound is utilized as a protecting group for carboxylic acids during organic synthesis. This application is crucial in multi-step syntheses where selective reactions are necessary.

- Reactivity Studies : The compound undergoes various chemical reactions including oxidation to form corresponding carboxylic acids and reduction to yield alcohols. Substitution reactions can also occur, allowing for the introduction of different functional groups.

Biology

- Antioxidant Properties : Research indicates that this compound exhibits potential antioxidant activity. Its ability to scavenge free radicals makes it a candidate for further studies in oxidative stress-related diseases.

- Cellular Studies : Preliminary studies have shown that this compound may influence cellular pathways associated with inflammation and cell proliferation. This opens avenues for research into its role in diseases characterized by oxidative stress and inflammation .

Medicine

- Drug Delivery Systems : The stability and ease of removal of this compound under mild conditions make it a promising candidate for use in drug delivery systems. Its properties could facilitate the controlled release of therapeutic agents.

- Pharmaceutical Intermediates : The compound is also used in the synthesis of fine chemicals and intermediates for pharmaceuticals, contributing to the development of new therapeutic agents.

Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using various assays that measure free radical scavenging activity. Results indicated significant inhibition of lipid peroxidation, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems.

| Assay Type | Inhibition Rate (%) |

|---|---|

| DPPH Scavenging Activity | 45 |

| ABTS Radical Cation Assay | 50 |

| Lipid Peroxidation Inhibition | 30 |

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, breast cancer cell lines showed a reduction in growth at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Mécanisme D'action

The mechanism of action of gentisic acid tert-butyl ester involves its ability to act as a protecting group. The tert-butyl ester group can be selectively removed under acidic conditions, revealing the carboxyl group for further reactions. This selective deprotection is facilitated by the stability of the tert-butyl group under basic conditions and its susceptibility to cleavage under acidic conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl gentisate

- Ethyl gentisate

- Isopropyl gentisate

Comparison

Tert-butyl 2,5-dihydroxybenzoate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a preferred protecting group in organic synthesis compared to other esters like methyl or ethyl gentisate, which may not offer the same level of stability and selectivity .

Propriétés

Numéro CAS |

154715-77-2 |

|---|---|

Formule moléculaire |

C11H14O4 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

tert-butyl 2,5-dihydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3 |

Clé InChI |

VQGTYFGVHQDLGM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |

SMILES canonique |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |

Synonymes |

Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.